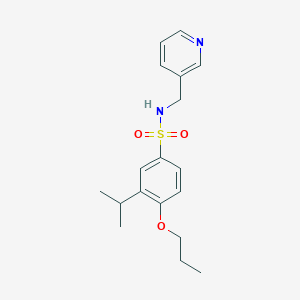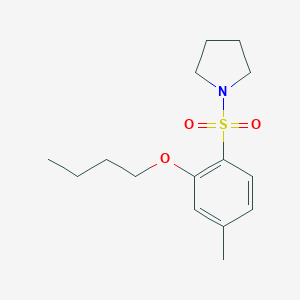
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor.
Mécanisme D'action
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. By enhancing the activity of the GABA-A receptor, this compound increases the inhibitory tone in the brain, leading to a reduction in neuronal excitability and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include an increase in the activity of the GABA-A receptor, an improvement in synaptic plasticity, and a reduction in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages for use in lab experiments. It has a high potency and selectivity for the GABA-A receptor, which makes it an ideal tool for studying the role of this receptor in cognitive function. However, this compound has some limitations, such as its relatively short half-life and poor solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the development of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide and related compounds. These include further optimization of the chemical structure to improve potency, selectivity, and pharmacokinetic properties. Additionally, this compound may have potential therapeutic applications in other neurological disorders, such as epilepsy and anxiety disorders. Further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 3-chloro-4-propoxybenzenesulfonamide with pyridine-3-carboxaldehyde to form the key intermediate. This intermediate is then subjected to various reactions, including reduction, acylation, and cyclization, to produce the final product this compound.
Applications De Recherche Scientifique
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models for its potential therapeutic effects in cognitive disorders. In animal studies, this compound has been shown to improve cognitive function and memory in several behavioral tests, including the Morris water maze and novel object recognition tests.
Propriétés
Formule moléculaire |
C18H24N2O3S |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
3-propan-2-yl-4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-4-10-23-18-8-7-16(11-17(18)14(2)3)24(21,22)20-13-15-6-5-9-19-12-15/h5-9,11-12,14,20H,4,10,13H2,1-3H3 |
Clé InChI |
NUSAEKNEPPHVEE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
SMILES canonique |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)

